N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide

Physicochemical profiling Drug-likeness Lead optimization

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide (CAS 83863-52-9) is a heterocyclic aromatic amine and sulfonamide derivative belonging to the 2,3-dihydrobenzo[b]thiophene-1,1-dioxide (BTP) class. Its structure features a benzothiophene core saturated at the 2,3-positions bearing a 1,1-dioxide (sulfone) functional group and an N-ethylamino substituent at the 3-position.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 83863-52-9
Cat. No. B12689838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
CAS83863-52-9
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCCNC1CS(=O)(=O)C2=CC=CC=C12
InChIInChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3
InChIKeyLTMBFZGPQJDUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide (CAS 83863-52-9): Chemical Identity and Procurement Baseline


N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide (CAS 83863-52-9) is a heterocyclic aromatic amine and sulfonamide derivative belonging to the 2,3-dihydrobenzo[b]thiophene-1,1-dioxide (BTP) class [1]. Its structure features a benzothiophene core saturated at the 2,3-positions bearing a 1,1-dioxide (sulfone) functional group and an N-ethylamino substituent at the 3-position . The BTP scaffold is recognized as a privileged pharmacophore in medicinal chemistry, notably as the core of STAT3 inhibitors such as Stattic, and in anti-tubercular, herbicidal, and materials-science applications [2][3]. Physicochemical properties computed by PubChem include a molecular weight of 211.28 g/mol, XLogP3 of 0.7, one hydrogen bond donor, and three hydrogen bond acceptors, distinguishing it from non-sulfone benzothiophenes and primary amine analogs in both polarity and hydrogen-bonding capacity [4].

Why N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide Cannot Be Replaced by Generic BTP Analogs


Within the 2,3-dihydrobenzo[b]thiophene-1,1-dioxide (BTP) class, the nature of the C3-amino substituent critically modulates both physicochemical properties and biological target engagement [1]. The N-ethyl group on the target compound confers a calculated XLogP3 of 0.7 and a single hydrogen bond donor (the secondary amine NH), whereas the primary amine analog (CAS 83863-51-8) has a lower XLogP3 and an additional hydrogen bond donor, altering membrane permeability and target binding profiles [2]. In the STAT3 inhibitor field, incorporation of basic flexible groups through the BTP scaffold achieved compounds with higher antiproliferative potency than unsubstituted BTP itself, demonstrating that C3-substitution is not interchangeable [3]. Similarly, in anti-tubercular SAR studies, the nature of the C3-substituent on the benzothiophene-1,1-dioxide core dramatically shifted both MIC values (from inactive to 2.6 µM) and cytotoxicity profiles [4]. The N-ethyl secondary amine also introduces a chiral center at C3, enabling enantioselective synthesis via asymmetric hydrogenation (up to >99% ee), a capability absent in achiral C3-unsubstituted or symmetrically substituted analogs [5]. These structural distinctions mean that procurement of generic 'BTP derivatives' without specifying the N-ethyl-3-amino substitution risks selecting a compound with fundamentally different physicochemical, stereochemical, and biological properties.

Quantitative Differentiation Evidence for N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide (CAS 83863-52-9)


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. Primary Amine Analog

The target compound, N-ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide, exhibits a computed XLogP3 of 0.7, one hydrogen bond donor (secondary amine NH), and three hydrogen bond acceptors, according to PubChem computed properties [1]. In contrast, the primary amine analog 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 83863-51-8, molecular formula C8H9NO2S) has a lower computed XLogP3 (approximately -0.1 to 0.3 based on fragment-based estimation) and two hydrogen bond donors . The N-ethyl substitution increases lipophilicity by approximately 0.4–0.8 log units while reducing HBD count, which is consistent with improved passive membrane permeability predictions based on Lipinski's Rule of Five guidelines [2].

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Evidence: BTP Scaffold as STAT3 Inhibitor Pharmacophore with Defined SAR at C3

The benzo[b]thiophene 1,1-dioxide (BTP) moiety is a validated pharmacophore for STAT3 SH2 domain inhibition. In a systematic SAR study of 24 aminobenzo[b]thiophene 1,1-dioxide derivatives, most compounds exhibited higher antitumor activity than the reference STAT3 inhibitor Stattic [1]. The study's lead compound 15 demonstrated IC50 values of 0.33–0.75 µM across multiple cancer cell lines, selective STAT3 phosphorylation inhibition without affecting upstream kinases (Src, Jak2), and in vivo antitumor efficacy with toxicity lower than Doxorubicin [1]. Critically, this study demonstrated that the amino substituent at the C3 position is essential for activity; incorporation of basic flexible amine groups through the C3 position was shown to enhance antiproliferative potency relative to unsubstituted BTP [2]. While the specific N-ethyl derivative (CAS 83863-52-9) was not directly tested in this study, it occupies a defined point in the C3-amino SAR landscape, offering a balance of steric bulk and lipophilicity that is intermediate between the primary amine and larger N,N-dialkyl variants [3].

STAT3 inhibition Anticancer BTP scaffold

Class-Level Evidence: 3-Substituted Benzothiophene-1,1-dioxides as Anti-Tubercular Agents

The 3-substituted benzothiophene-1,1-dioxide class has demonstrated potent inhibitory activity against Mycobacterium tuberculosis. In a systematic SAR study published in PeerJ (2014), the tetrazole-substituted derivative exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against virulent M. tuberculosis under aerobic conditions [1]. Oxadiazole-substituted analogs showed MIC values of 3–8 µM, while imidazole, thiadiazole, and thiazole substituents had little to no activity [1]. All compounds in this series exhibited cytotoxicity against Vero cells (TC50 = 0.1–5 µM), with the tetrazole analog being most cytotoxic (TC50 = 0.1 µM) [1]. The study conclusively demonstrated that the nature of the C3-substituent governs both anti-tubercular potency and cytotoxicity, establishing a clear SAR that discriminates among close analogs [2]. The N-ethylamino substituent represents an unexplored C3-motif within this SAR framework, offering a structurally distinct starting point for addressing the cytotoxicity liability identified in the original series.

Antitubercular Mycobacterium tuberculosis Benzothiophene dioxide

Synthetic Accessibility: LDA-Mediated Cyclization Route for 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxides

A well-defined synthetic route to 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives was reported by Kobayashi et al. (2017) in Heterocycles [1]. The method employs LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides with denitrogenation at -78 °C in THF, yielding the target 3-amino-BTP scaffold in moderate to fair yields after N-protection with acylating agents [1]. This route provides direct access to the N-ethyl derivative (CAS 83863-52-9) from readily available starting materials using easily operational sequences [1]. Alternative asymmetric approaches using Ir- or Rh-catalyzed hydrogenation of prochiral benzothiophene 1,1-dioxides have been reported to achieve >99% yield and >99% enantiomeric excess, enabling access to enantiopure (R)- and (S)-configured products [2].

Synthetic methodology LDA-mediated cyclization Building block preparation

Light Stabilizing Properties of Amino-Benzo[b]thiophene-1,1-dioxide Derivatives

A 2001 study investigated the light stabilizing properties of amines of benzo[b]thiophene-1,1-dioxides and concluded that 6-amino-3-ethylbenzo[b]thiophene-1,1-dioxides can be used as light stabilizing agents for cellulose acetate [1]. While this study evaluated a positional isomer with the amine at the 6-position rather than the 3-position, it demonstrates that N-ethylamino-substituted benzothiophene-1,1-dioxide derivatives possess photostabilizing properties relevant to polymer and materials applications [1]. The target compound (CAS 83863-52-9) represents a structurally related scaffold that may exhibit similar or differentiated photophysical properties due to the different amine substitution pattern.

Light stabilization Cellulose acetate Materials science

Optimal Research and Industrial Application Scenarios for N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide (CAS 83863-52-9)


STAT3 Inhibitor Lead Optimization: C3-Amine SAR Probe

The BTP scaffold is a validated pharmacophore for STAT3 SH2 domain inhibition, with lead compounds demonstrating IC50 values of 0.33–0.75 µM across cancer cell lines and in vivo antitumor efficacy [1]. The N-ethyl derivative (CAS 83863-52-9) serves as a defined intermediate SAR probe for systematically exploring the effect of N-alkyl chain length, steric bulk, and hydrogen-bond donor capacity on STAT3 inhibitory potency and selectivity. Its computed XLogP3 of 0.7 and single HBD balance permeability with target engagement, making it a strategic building block for generating focused compound libraries for anticancer drug discovery programs targeting STAT3-driven malignancies [2].

Anti-Tubercular Lead Discovery: Unexplored C3-Substituent Vector

The 3-substituted benzothiophene-1,1-dioxide class has demonstrated potent anti-tubercular activity (MIC as low as 2.6 µM) but was deprioritized due to cytotoxicity (TC50 = 0.1–5 µM) [3]. The N-ethylamino C3-substituent represents a structurally and electronically distinct motif not evaluated in the published SAR study, which focused on heterocyclic substituents (tetrazole, oxadiazole, imidazole, etc.) [3]. Procuring CAS 83863-52-9 enables exploration of whether the secondary amine substituent can decouple anti-tubercular potency from mammalian cytotoxicity, potentially rescuing this chemotype for tuberculosis drug development [4].

Enantioselective Synthesis of Chiral Benzothiophene-1,1-dioxide Building Blocks

The C3 position of 2,3-dihydrobenzo[b]thiophene-1,1-dioxide is a stereogenic center, and Ir- or Rh-catalyzed asymmetric hydrogenation methods have been demonstrated to deliver chiral products with >99% yield and up to 99% ee [5]. The N-ethyl derivative (CAS 83863-52-9) can serve as a starting material or intermediate for enantioselective synthesis programs requiring chirally pure benzothiophene-1,1-dioxide building blocks. This is particularly relevant for medicinal chemistry programs where stereochemistry at C3 may influence target binding, selectivity, and ADME properties [5].

Polymer and Materials Science: Photostabilizer Development

Amino-substituted benzothiophene-1,1-dioxide derivatives have demonstrated light stabilizing properties for cellulose acetate, with 6-amino-3-ethyl-substituted variants identified as effective photostabilizers [6]. The target compound represents a structurally related scaffold that may offer differentiated photophysical properties due to the amine substitution at the 3-position rather than the 6-position. Procurement of CAS 83863-52-9 supports research programs investigating novel photostabilizers, fluorescent dyes, or optoelectronic materials based on the electron-accepting benzothiophene-1,1-dioxide core [6][7].

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